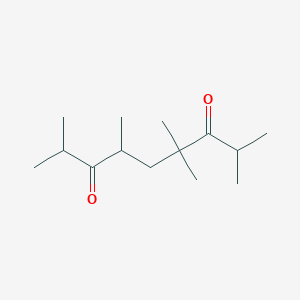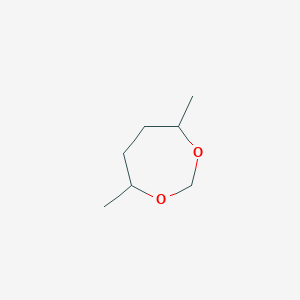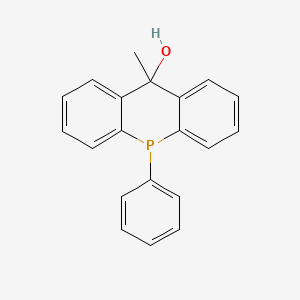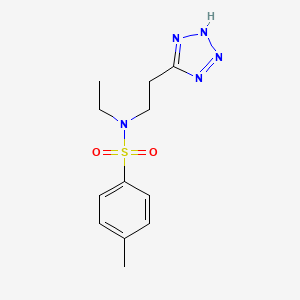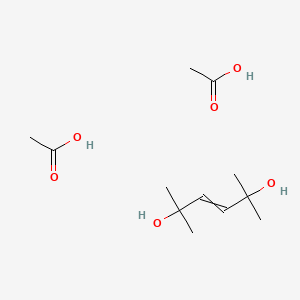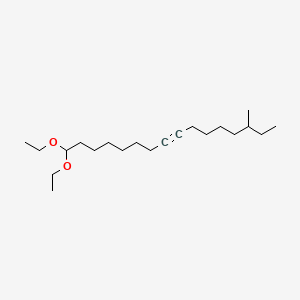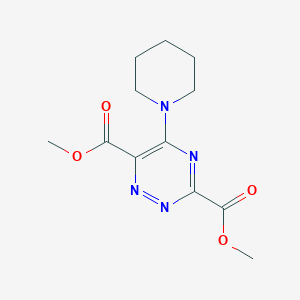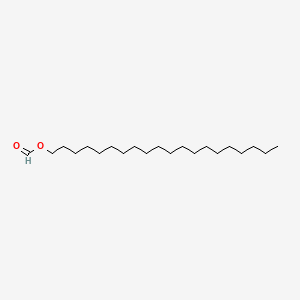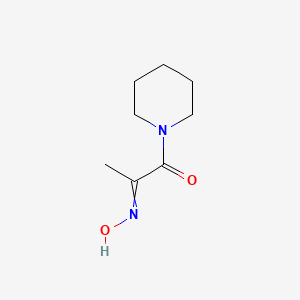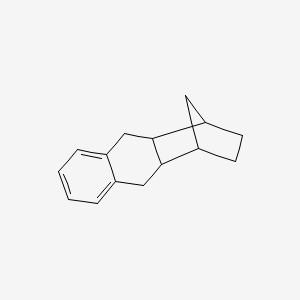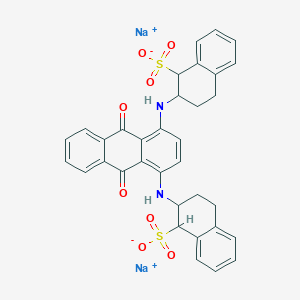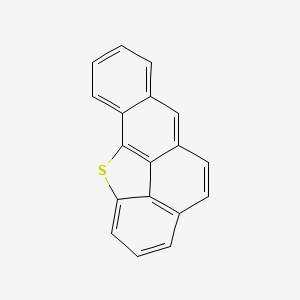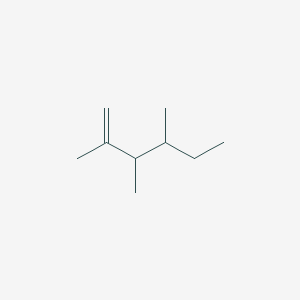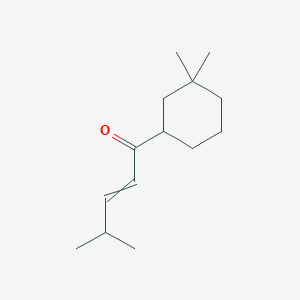
1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one is an organic compound characterized by a cyclohexane ring substituted with a dimethyl group and a pentenone chain. This compound is part of the larger family of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .
Preparation Methods
The synthesis of 1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one can be achieved through various synthetic routes. One common method involves the hydrolysis of specific precursors in the presence of mineral acids such as sulfuric acid . This process is advantageous for industrial production due to its simplicity, cost-effectiveness, and minimal environmental impact.
Chemical Reactions Analysis
1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into more oxidized forms.
Reduction: Reducing agents can be used to convert the compound into more reduced forms.
Substitution: Various substituents can replace hydrogen atoms in the compound under specific conditions.
Common reagents used in these reactions include sulfuric acid, hydrobromic acid, and phosphoric acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one can be compared with other similar compounds such as:
Cyclohexane: A simple cycloalkane with a six-membered ring.
1-(3,3-Dimethylcyclohexyl)ethanone: A related compound with a similar structure but different functional groups.
1-(3,3-Dimethylcyclohexyl)ethyl formate: Another similar compound with a formate group.
These comparisons highlight the unique structural features and chemical properties of this compound.
Properties
CAS No. |
65603-31-8 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1-(3,3-dimethylcyclohexyl)-4-methylpent-2-en-1-one |
InChI |
InChI=1S/C14H24O/c1-11(2)7-8-13(15)12-6-5-9-14(3,4)10-12/h7-8,11-12H,5-6,9-10H2,1-4H3 |
InChI Key |
GPFQYTLSIAJVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(=O)C1CCCC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
